Home > Products > Screening Compounds P21012 > 4-[2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-6-methylpyrimidin-4-yl]morpholine
4-[2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-6-methylpyrimidin-4-yl]morpholine - 2548997-74-4

4-[2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-6-methylpyrimidin-4-yl]morpholine

Catalog Number: EVT-6593185
CAS Number: 2548997-74-4
Molecular Formula: C20H27N7O
Molecular Weight: 381.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-[4-[3-(2,4-Diamino-6,7-dihydro-5H-cyclopenta[d]pyrimidin-5-yl)propyl]benzoyl]-L-glutamic acid (Compound 1)

  • Compound Description: This compound is a highly potent inhibitor of dihydrofolate reductase (DHFR) activity and exhibits potent tumor cell growth inhibition. []
  • Relevance: This compound shares the core structure of a cyclopenta[d]pyrimidine with the target compound, 4-[2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-6-methylpyrimidin-4-yl]morpholine. This shared structural motif suggests potential similarities in their biological activities. []

4-(2-(Piperazin-1-yl)-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-4-yl)morpholine (Compound 7)

  • Compound Description: This is a novel thiopyrano[4,3-d]pyrimidine derivative synthesized as a potential PI3K/mTOR inhibitor. []
  • Relevance: While containing a thiopyrano[4,3-d]pyrimidine core instead of a cyclopenta[d]pyrimidine like the target compound, this compound exhibits significant structural similarity through the presence of both piperazine and morpholine substituents, suggesting potential overlap in their biological targets and activities. []

4-Morpholino-2-(piperazin-1-yl)-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine 6,6-dioxide (Compound 8)

  • Compound Description: This is another novel thiopyrano[4,3-d]pyrimidine derivative synthesized as a potential PI3K/mTOR inhibitor. []
  • Relevance: Similar to Compound 7, this compound shares the thiopyrano[4,3-d]pyrimidine core and features both piperazine and morpholine substituents. The structural similarities, despite the different core structure compared to the target compound, might imply shared biological targets and potential similarities in their activity profiles. []

((3,3-difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone (PF-00734200)

  • Compound Description: This compound is a DPP-IV inhibitor. []
  • Relevance: Though structurally distinct from the target compound, this compound highlights the use of piperazine as a key linker in medicinal chemistry, particularly within the context of enzyme inhibition, offering insight into potential applications of the target compound. []

2-(((4-(4-(Pyridin-2-yl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidin-2-yl)-thio)methyl)benzo[d]thiazole (Compound 13h)

  • Compound Description: This compound demonstrates potent antitumor activity, particularly against PC-3 cells, with an IC50 value of 3.82 μmol/L. []
  • Relevance: This compound features a pyrimidine ring substituted with a piperazine moiety linked to a pyridine ring, similar to the target compound. Additionally, the presence of trifluoromethyl and benzothiazole groups highlights the exploration of various substitutions on similar scaffolds for enhancing antitumor activity. This comparison provides valuable insights into potential structure-activity relationships and biological activities of the target compound. []

2-(((4-(4-(Pyrimidin-2-yl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)methyl)benzo[d]thiazole (Compound 13i)

  • Compound Description: This compound exhibits the most potent antitumor activity among the tested compounds against PC-3 cells, with an IC50 value of 2.29 μmol/L. []
  • Relevance: This compound shares a high degree of structural similarity with Compound 13h, featuring a pyrimidine ring substituted with a piperazine moiety linked to a pyrimidine ring in this case, as opposed to pyridine in Compound 13h. The presence of this similar scaffold and the trifluoromethyl and benzothiazole groups, as seen in Compound 13h, reinforces the significance of these structural features in contributing to potent antitumor activity, providing valuable insight into the potential biological activities of the target compound. []

6-Acetyl-8-cyclopentyl-5-methyl-2-([5-(piperazin-1-yl)pyridin-2-yl]amino)pyrido(2,3-d)pyrimidin-7(8H)-one (Palbociclib, PD-0332991)

  • Compound Description: This compound, Palbociclib (PD-0332991), is a cyclin-dependent kinase 4/6 inhibitor approved for treating metastatic breast cancer. [, , , , , ]
  • Relevance: Despite having a pyrido[2,3-d]pyrimidine core instead of the cyclopenta[d]pyrimidine core found in the target compound, Palbociclib shares a significant structural resemblance. Both compounds feature a piperazine linker connected to a pyrimidine ring, further substituted with a morpholine group in the target compound and a pyridine ring in Palbociclib. This structural similarity, especially around the piperazine-pyrimidine motif, suggests that the target compound might also exhibit inhibitory activity against cyclin-dependent kinases, particularly CDK4/6. [, , , , , ]

(S)-1-{4-[2-(2-Amino-pyrimidin-5-yl)-7-methyl-4-morpholin-4-yl-thieno[3,2-d]pyrimidin-6-ylmethyl]-piperazin-1-yl}-2-hydroxy-propan-1-one (GDC-0980)

  • Compound Description: GDC-0980 is a potent and selective inhibitor of PI3K and mTOR, two key components of the PI3K pathway. [, ]
  • Relevance: Although GDC-0980 features a thieno[3,2-d]pyrimidine core different from the cyclopenta[d]pyrimidine in the target compound, both compounds share a striking structural similarity. Both possess a piperazine linker connected to a pyrimidine ring, further substituted with a morpholine group. This high degree of structural resemblance suggests that the target compound might also possess inhibitory activity against PI3K and mTOR, similar to GDC-0980. [, ]

2-(1H-Indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (Pictilisib, GDC-0941)

  • Compound Description: Pictilisib (GDC-0941) is another PI3K inhibitor. [, ]
  • Relevance: Although Pictilisib utilizes a thieno[3,2-d]pyrimidine core unlike the target compound's cyclopenta[d]pyrimidine, both molecules share a crucial structural feature: a piperazine ring linked to a morpholine substituent. This shared motif, despite the differing core structures, suggests that the target compound might also interact with PI3K, potentially exhibiting inhibitory activity. [, ]

5-(6-(3-Methoxyoxetan-3-yl)-7-methyl-4-morpholinothieno[3,2-d]pyrimidin-2-yl)pyrimidin-2-amine (GNE-317)

  • Compound Description: GNE-317 is a PI3K inhibitor with favorable brain distribution properties. [, ]
  • Relevance: This compound, despite having a thieno[3,2-d]pyrimidine core instead of the cyclopenta[d]pyrimidine core in the target compound, shares a crucial structural feature - the presence of a morpholine substituent. This suggests that the target compound, by analogy, might also exhibit some level of interaction with PI3K, even though their core structures differ. [, ]

4-(4-(2-(3-(Pyrimidin-2-yl)thioureido)ethyl)piperazin-1-yl)thieno[3,2-d]pyrimidine-6-carboxamide (Compound 7f)

  • Compound Description: Compound 7f shows potent anticancer activity against HT-29 and MCF-7 cell lines and exhibits potent PI3Kα inhibitory activity. []
  • Relevance: While possessing a thieno[3,2-d]pyrimidine core unlike the target compound's cyclopenta[d]pyrimidine, Compound 7f shares a significant structural element: a piperazine ring connected to a pyrimidine ring. This structural similarity, despite the core difference, suggests that the target compound might also interact with PI3K and potentially exert inhibitory effects on its activity. []
  • Compound Description: AMG 628 (compound 16p) is a potent TRPV1 antagonist with good aqueous solubility and improved pharmacokinetic properties compared to its predecessor, AMG 517. []
  • Relevance: Although structurally distinct from the target compound, AMG 628 emphasizes the utilization of piperazine as a key structural element in medicinal chemistry, particularly in designing TRPV1 antagonists. This highlights the potential for exploring various substitutions and modifications around the piperazine moiety in the target compound for modulating its activity and pharmacological properties. []

Properties

CAS Number

2548997-74-4

Product Name

4-[2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-6-methylpyrimidin-4-yl]morpholine

IUPAC Name

4-[2-[4-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl]morpholine

Molecular Formula

C20H27N7O

Molecular Weight

381.5 g/mol

InChI

InChI=1S/C20H27N7O/c1-15-13-18(25-9-11-28-12-10-25)24-20(23-15)27-7-5-26(6-8-27)19-16-3-2-4-17(16)21-14-22-19/h13-14H,2-12H2,1H3

InChI Key

PPWFSFYOLROQFH-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC=NC4=C3CCC4)N5CCOCC5

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC=NC4=C3CCC4)N5CCOCC5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.